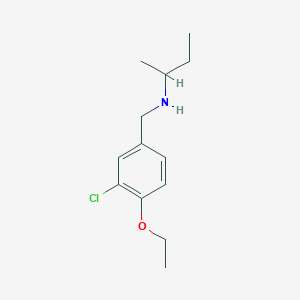
N-(3-chloro-4-ethoxybenzyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-ethoxybenzyl)butan-2-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 4-CEC, a research chemical that has been used in scientific research for various purposes. This compound has gained popularity among researchers due to its unique properties and potential applications in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-ethoxybenzyl)butan-2-amine is not fully understood. However, it is believed to act as a stimulant and a psychoactive agent. It is thought to interact with the central nervous system, leading to increased levels of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase heart rate and blood pressure, leading to increased energy levels and alertness. It has also been shown to increase the release of dopamine and norepinephrine, leading to feelings of euphoria and pleasure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-ethoxybenzyl)butan-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It is also relatively stable and has a long shelf life, making it an ideal compound for long-term studies.
However, there are also limitations to the use of this compound in lab experiments. Its psychoactive properties make it difficult to control for variables such as mood and behavior, which can affect the results of experiments. It can also be difficult to obtain accurate dosages, which can lead to inconsistent results.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-ethoxybenzyl)butan-2-amine. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases, including depression and anxiety. Another area of interest is its potential use as a precursor in the synthesis of other compounds, including drugs and pharmaceuticals.
Conclusion
In conclusion, this compound is a chemical compound that has gained popularity among researchers due to its unique properties and potential applications in the field of pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-ethoxybenzyl)butan-2-amine involves the reaction between 4-chloro-3-ethoxybenzaldehyde and 2-amino-1-butanol in the presence of a catalyst. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-ethoxybenzyl)butan-2-amine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of other compounds, including drugs and pharmaceuticals. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Propiedades
Fórmula molecular |
C13H20ClNO |
|---|---|
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-ethoxyphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H20ClNO/c1-4-10(3)15-9-11-6-7-13(16-5-2)12(14)8-11/h6-8,10,15H,4-5,9H2,1-3H3 |
Clave InChI |
ZAOSTMBMNPBUBO-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC)Cl |
SMILES canónico |
CCC(C)NCC1=CC(=C(C=C1)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)


![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)

![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)